1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C18H19ClFN3O3S and its molecular weight is 411.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide is 411.0819685 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Properties of Novel Compounds
A study by Liu et al. (2013) discusses the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, which demonstrates the utility of incorporating fluorinated groups alongside pyridine and sulfone in polymers for enhancing their physical properties, such as solubility, thermal stability, and mechanical strength (Liu et al., 2013). These properties are crucial for the development of materials with specific applications in various fields, including electronics and coatings.
Biological Activity and Drug Design
Another aspect of research involves the synthesis of compounds with potential therapeutic applications. A study by Stellenboom and Baykan (2019) highlights the synthesis of new pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups. These compounds were evaluated for their inhibitory activity against carbonic anhydrase (CA) and cholinesterase (ChE), showing promising results that compare favorably with known inhibitors. Such studies are pivotal for the discovery of new drugs and the understanding of their mechanisms of action (Stellenboom & Baykan, 2019).
Environmental and Material Sciences
Research on fluorinated compounds also extends to environmental and material sciences. For instance, Park et al. (2016) investigated the heat-activated persulfate oxidation of PFOA, a fluorotelomer sulfonate, under conditions suitable for in-situ groundwater remediation. This study showcases the environmental applications of fluorinated compounds in pollution control and remediation strategies (Park et al., 2016).
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O3S/c19-16-4-1-5-17(20)15(16)12-27(25,26)23-9-6-13(7-10-23)18(24)22-14-3-2-8-21-11-14/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYGJAGBNGQXJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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